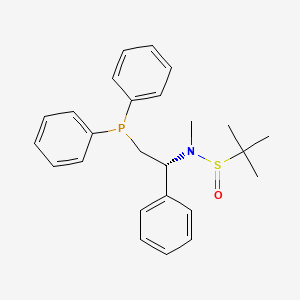![molecular formula C15H16FN B15092174 1-(4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B15092174.png)
1-(4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core substituted with a fluoro group and a methyl group, along with an ethanamine side chain. The unique structural attributes of this compound make it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
The synthesis of 1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes:
Electrophilic Aromatic Substitution:
Formation of Ethanamine Side Chain: The ethanamine side chain can be introduced via nucleophilic substitution reactions, where a halogenated biphenyl derivative reacts with an amine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ethanamine side chain into different functional groups, such as alcohols or alkanes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research explores its potential therapeutic applications, such as acting as a precursor for drug development.
Industry: It is used in the production of advanced materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. These interactions are influenced by the structural features of the compound, such as the presence of the fluoro and methyl groups .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine include other biphenyl derivatives with different substituents. For example:
1-(4’-Chloro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine: Similar structure but with a chloro group instead of a fluoro group.
1-(4’-Fluoro-2’-ethyl-[1,1’-biphenyl]-4-yl)ethanamine: Similar structure but with an ethyl group instead of a methyl group.
The uniqueness of 1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine lies in its specific combination of substituents, which can influence its reactivity and interactions in various applications.
Propriétés
Formule moléculaire |
C15H16FN |
|---|---|
Poids moléculaire |
229.29 g/mol |
Nom IUPAC |
1-[4-(4-fluoro-2-methylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C15H16FN/c1-10-9-14(16)7-8-15(10)13-5-3-12(4-6-13)11(2)17/h3-9,11H,17H2,1-2H3 |
Clé InChI |
RNQQDXODHKOWTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


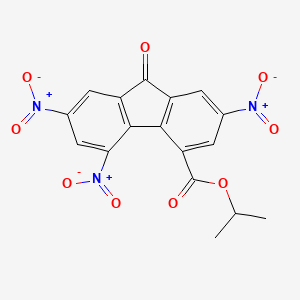
![4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol](/img/structure/B15092102.png)
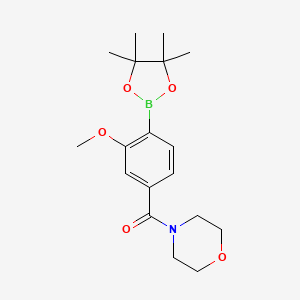
![2-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15092112.png)

![5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride](/img/structure/B15092118.png)
![N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine](/img/structure/B15092122.png)

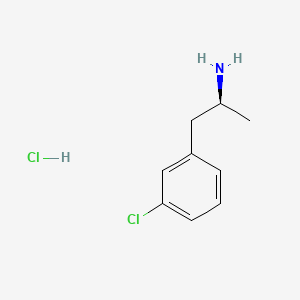
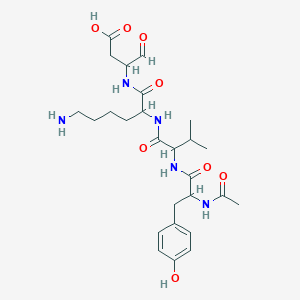
![N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide](/img/structure/B15092146.png)
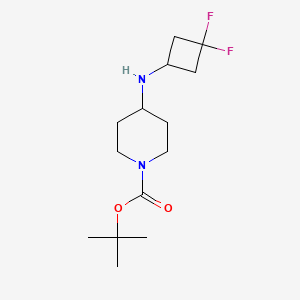
![7-Amino-13,14-dihydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-11-one](/img/structure/B15092161.png)
